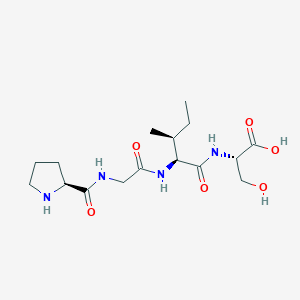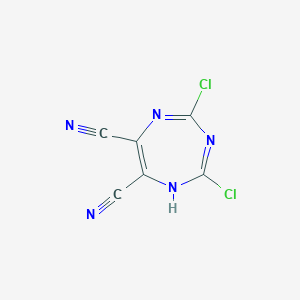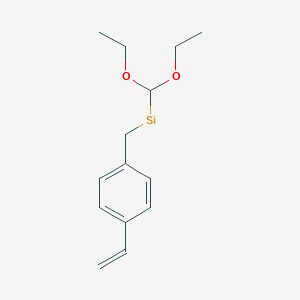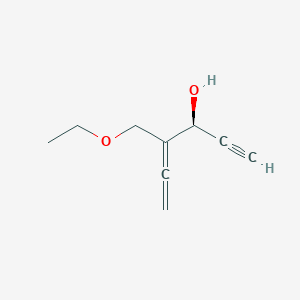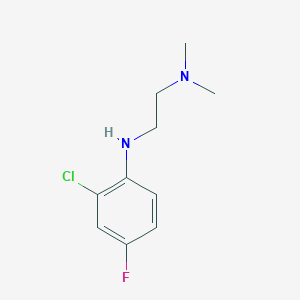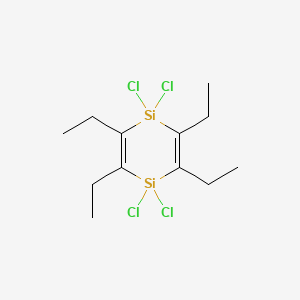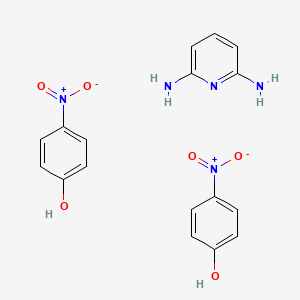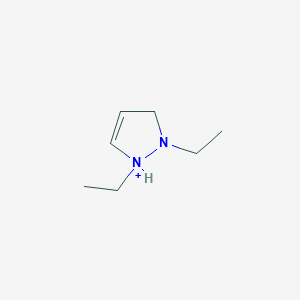
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring with two ethyl groups attached to the nitrogen atoms. The presence of the dihydro group indicates that the compound is partially saturated, which can influence its chemical reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium can be synthesized through various methods. One common approach involves the cyclization of acetylenic ketones with hydrazine derivatives. The reaction typically takes place in an ethanol solvent under reflux conditions. The cyclization process leads to the formation of the pyrazole ring, with the ethyl groups being introduced through the use of ethyl-substituted hydrazines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the use of catalysts may be employed to enhance the reaction rate.
化学反応の分析
Types of Reactions
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of fully saturated pyrazoline derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various pyrazole and pyrazoline derivatives, which can have different functional groups and properties depending on the specific reagents and conditions used.
科学的研究の応用
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the functional groups present on the pyrazole ring and the nature of the target molecules.
類似化合物との比較
Similar Compounds
1,3-Diethyl-2,3-dihydro-1H-pyrazol-1-ium: Similar structure but with different substitution patterns.
1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium: Similar structure with methyl groups instead of ethyl groups.
1,2-Diethyl-1H-pyrazole: Fully unsaturated pyrazole ring with ethyl groups.
Uniqueness
1,2-Diethyl-2,3-dihydro-1H-pyrazol-1-ium is unique due to its partially saturated pyrazole ring and the presence of two ethyl groups. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. The dihydro group also influences its stability and interaction with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
574013-62-0 |
|---|---|
分子式 |
C7H15N2+ |
分子量 |
127.21 g/mol |
IUPAC名 |
1,2-diethyl-1,3-dihydropyrazol-1-ium |
InChI |
InChI=1S/C7H14N2/c1-3-8-6-5-7-9(8)4-2/h5-6H,3-4,7H2,1-2H3/p+1 |
InChIキー |
DFKRWOKTMFYBOZ-UHFFFAOYSA-O |
正規SMILES |
CC[NH+]1C=CCN1CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


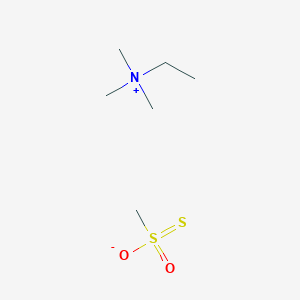

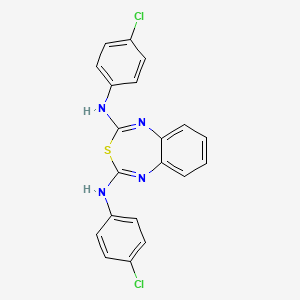
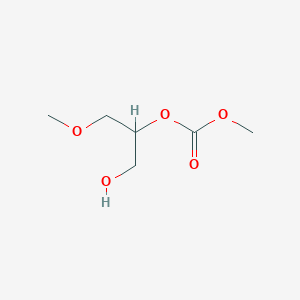

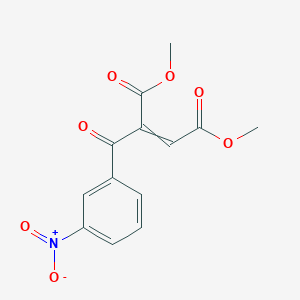
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
